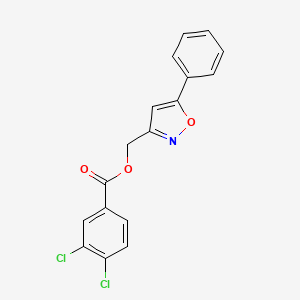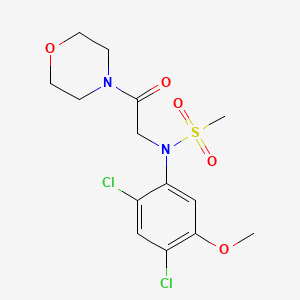
(5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate
Overview
Description
(5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate, also known as 5-Phenyl-3-isoxazolylmethyl-3,4-dichlorobenzoate, is a synthetic compound that is used in a variety of scientific applications, including medicinal chemistry and organic synthesis. It is a heterocyclic compound, containing a five-membered ring of atoms that includes both carbon and nitrogen. This compound has been studied for its potential use in drug development and other biotechnological applications.
Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationship
(5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzenecarboxylate has been involved in the synthesis and structure-activity relationship (SAR) studies in the context of developing potent antihyperglycemic agents. Kees et al. (1996) demonstrated that certain chemical structures related to this compound have shown significant antihyperglycemic effects in mice, indicating its potential in diabetes treatment research (Kees et al., 1996).
Pharmacological Characterization
The compound has been involved in the pharmacological characterization of various analogs with the potential for treating conditions such as cocaine abuse. Carroll et al. (2004) explored the monoamine transporter binding properties and behavioral pharmacology of a series of compounds related to this compound, revealing insights into their mechanisms and therapeutic potential (Carroll et al., 2004).
Immunomodulatory Properties
The immunomodulatory properties of related compounds have also been studied. Drynda et al. (2015) investigated a non-cytotoxic synthetic isoxazole derivative's effects on lymphocyte subsets and the humoral immune response in mice, indicating the potential use of this compound and its derivatives in treating autoimmune diseases and enhancing vaccine efficacy (Drynda et al., 2015).
Anti-inflammatory and Analgesic Activities
Studies have also been conducted on the anti-inflammatory and analgesic activities of compounds structurally related to this compound. For example, Sofia et al. (1975) and Rabea et al. (2006) highlighted the comparative anti-inflammatory, analgesic, and antipyretic activities of certain derivatives, showing their potential effectiveness and providing insights into their mechanisms of action (Sofia et al., 1975), (Rabea et al., 2006).
Anticonvulsant and Antimalarial Activities
In addition, there's research on anticonvulsant and antimalarial activities of derivatives. Maurizis et al. (1997) and Werbel et al. (1986) provided insights into the metabolism and the structure-activity relationships of related compounds, highlighting their potential therapeutic applications (Maurizis et al., 1997), (Werbel et al., 1986).
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-14-7-6-12(8-15(14)19)17(21)22-10-13-9-16(23-20-13)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATCDCZEGFHPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229173 | |
| Record name | (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343374-57-2 | |
| Record name | (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343374-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Phenyl-3-isoxazolyl)methyl 3,4-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3130424.png)
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3130453.png)

![methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate](/img/structure/B3130459.png)

![4-[4-(trifluoromethoxy)phenyl]-2-[4-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3130470.png)
![4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B3130475.png)

![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)


![Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3130517.png)
![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)
